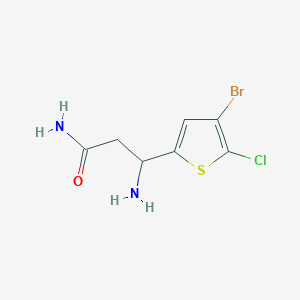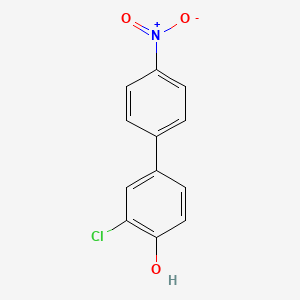
2-Chloro-4-(4-nitrophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-nitrophenyl)phenol is a chlorinated nitrophenol compound. It is frequently used as a building block for dyes, plastics, and explosives. This compound acts as a catalytic agent, petrochemical additive, and is used in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-nitrophenyl)phenol can be synthesized through various methods. One common method involves the nitration of phenol using dilute nitric acid at room temperature, producing a mixture of 2-nitrophenol and 4-nitrophenol . Another method involves the reaction of 2-chloro-4-nitrophenol with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole, using reagents like potassium carbonate and xylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes, where phenol is nitrated using nitric acid under controlled conditions to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions, where the chlorine or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, potassium carbonate, and xylene . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 2-chloro-4-nitro-anisole, various amines, and other substituted phenols .
Applications De Recherche Scientifique
2-Chloro-4-(4-nitrophenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds, including dyes and plastics.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is used as a catalytic agent and petrochemical additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it can be degraded by certain bacteria via the 1,2,4-benzenetriol pathway, involving enzymes like FAD-dependent monooxygenase and BT 1,2-dioxygenase . These enzymes catalyze the conversion of the compound to intermediate products, which are further metabolized.
Comparaison Avec Des Composés Similaires
2-Chloro-4-(4-nitrophenyl)phenol is similar to other chlorinated nitrophenols, such as:
2-Chloro-4-nitrophenol: Used in similar applications and undergoes similar reactions.
4-Nitrophenol: Used as a pH indicator and in the synthesis of pharmaceuticals.
2,6-Dichloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.
The uniqueness of this compound lies in its specific chemical structure, which allows it to be used in a wide range of applications, from organic synthesis to industrial processes.
Propriétés
Formule moléculaire |
C12H8ClNO3 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
2-chloro-4-(4-nitrophenyl)phenol |
InChI |
InChI=1S/C12H8ClNO3/c13-11-7-9(3-6-12(11)15)8-1-4-10(5-2-8)14(16)17/h1-7,15H |
Clé InChI |
JWTHYLHZHLXPMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)

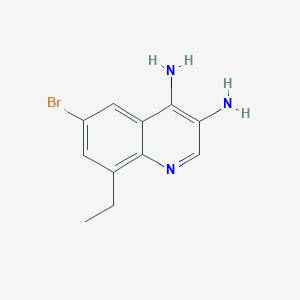
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)

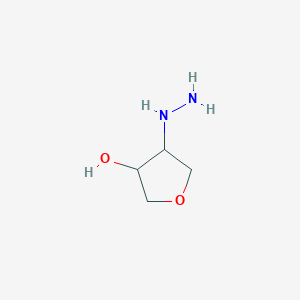


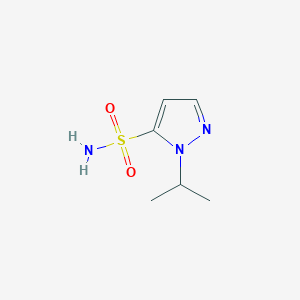
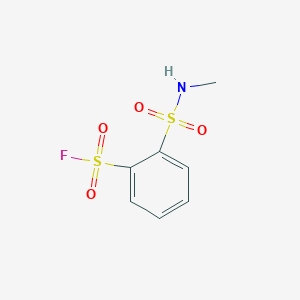
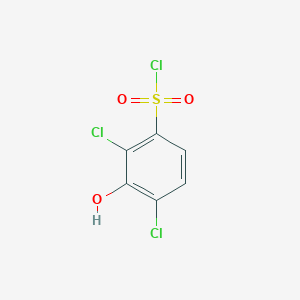
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
